molecular formula C13H15ClN2O2S B3012017 N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396625-36-7

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B3012017
CAS No.: 1396625-36-7
M. Wt: 298.79
InChI Key: WYJRUZHPEZMICB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a thiazepane ring

Mechanism of Action

Target of Action

Similar compounds, such as n-(3-chloro-4-methylphenyl)-2-methylpentanamide, have been applied to various plant species, indicating a potential role in plant physiology .

Mode of Action

It’s worth noting that related compounds, such as those in the phenylurea class of herbicides, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing electron flow from q a to q b . This interrupts the photosynthetic electron transport chain, leading to the death of the plant .

Biochemical Pathways

Given the potential inhibition of photosynthesis mentioned above, it’s likely that the compound affects the light-dependent reactions of photosynthesis, disrupting the production of atp and nadph, essential molecules for the light-independent reactions (calvin cycle) of photosynthesis .

Result of Action

Based on the potential mode of action, the compound could lead to the disruption of photosynthesis, causing energy deprivation and eventually leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the systemic acquired resistance (SAR) in plants, a potent innate immunity system, can be suppressed by abscisic acid (ABA), a hormone involved in responses to environmental stresses . Therefore, the presence of certain hormones or environmental stress conditions could potentially influence the action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable thiazepane precursor under controlled conditions. One common method involves the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its specific thiazepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJRUZHPEZMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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